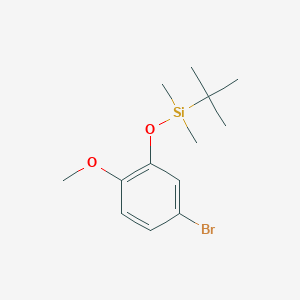

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQARBOIOUKKZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450640 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177329-71-4 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis route for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis. The document details the necessary starting materials, reaction conditions, and purification methods, presenting quantitative data in a clear, tabular format. Detailed experimental protocols and workflow diagrams are included to facilitate replication and adaptation in a laboratory setting.

Synthesis Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of guaiacol (2-methoxyphenol) to produce the key intermediate, 4-bromo-2-methoxyphenol. The second step is the protection of the hydroxyl group of this intermediate with a tert-butyldimethylsilyl (TBDMS) group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromination | Guaiacol | N-Bromosuccinimide (NBS) | Dichloromethane | 0 | 1-2 | ~85 |

| 2 | Silylation | 4-Bromo-2-methoxyphenol | TBDMSCl, Imidazole | DMF | 23 | 16 | >90 (Typical) |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

This protocol describes the regioselective bromination of guaiacol using N-Bromosuccinimide (NBS).

Materials:

-

Guaiacol (2-methoxyphenol)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve NBS (1.0 equivalent) in dichloromethane and add it to a dropping funnel.

-

Add the NBS solution dropwise to the guaiacol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound

This protocol details the silylation of 4-bromo-2-methoxyphenol to yield the final product.[1] This is a general high-yielding procedure for the silylation of phenols.[1]

Materials:

-

4-Bromo-2-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 equivalent) and imidazole (2.5 equivalents).

-

Add anhydrous DMF as the solvent.

-

Stir the mixture until all solids are dissolved.

-

Add TBDMSCl (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (23 °C) for 16 hours.

-

After the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 (m, 2H, Ar-H)

-

δ 6.8-6.9 (m, 1H, Ar-H)

-

δ 3.8 (s, 3H, -OCH₃)

-

δ 1.0 (s, 9H, -C(CH₃)₃)

-

δ 0.2 (s, 6H, -Si(CH₃)₂)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 150-152 (Ar-C-O)

-

δ 145-147 (Ar-C-OSi)

-

δ 125-127 (Ar-CH)

-

δ 120-122 (Ar-CH)

-

δ 115-117 (Ar-C-Br)

-

δ 112-114 (Ar-CH)

-

δ 55-57 (-OCH₃)

-

δ 25-27 (-C(CH₃)₃)

-

δ 18-20 (-C(CH₃)₃)

-

δ -3 to -5 (-Si(CH₃)₂)

IR (KBr, cm⁻¹):

-

~2950, 2850 (C-H stretching)

-

~1580, 1480 (C=C aromatic stretching)

-

~1250 (Si-C stretching)

-

~1080 (C-O stretching)

-

~830 (Si-O stretching)

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) peak at m/z 316/318, showing the characteristic isotopic pattern for a bromine-containing compound.

-

A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is also expected.

This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

In-Depth Technical Guide: 2-(t-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectroscopic characterization of 2-(t-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis.

Core Physical Properties

This compound is a halosilyl ether with the molecular formula C₁₃H₂₁BrO₂Si.[1] Its chemical structure features a bromoanisole core with a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to the phenolic oxygen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177329-71-4 | [1][2] |

| Molecular Formula | C₁₃H₂₁BrO₂Si | [1][2] |

| Molecular Weight | 317.3 g/mol | [1][2] |

| Boiling Point (Predicted) | 307.8 ± 32.0 °C | |

| Density (Predicted) | 1.166 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the silylation of 4-bromo-2-methoxyphenol. This process protects the hydroxyl group, allowing for subsequent reactions at other positions of the aromatic ring. While a specific detailed protocol for this exact compound is not available, a general and reliable procedure can be adapted from established methods for the silylation of phenols.

General Experimental Protocol: Silylation of 4-bromo-2-methoxyphenol

This protocol is based on standard procedures for the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

4-bromo-2-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.0-2.5 eq) or triethylamine (1.5-2.0 eq) in the chosen anhydrous solvent (DMF or DCM).

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the tert-butyl and dimethylsilyl groups of the TBDMS ether. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The tert-butyl group will present as a singlet at approximately δ 1.0 ppm, and the dimethylsilyl groups will appear as a singlet around δ 0.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will be observed around δ 55 ppm. The carbons of the TBDMS group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol. Key absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong Si-O and C-O ether stretches.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the tert-butyl group and other fragments from the silyl ether moiety.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. The TBDMS protecting group allows for selective functionalization at other positions of the aromatic ring, such as through metal-catalyzed cross-coupling reactions at the bromine-substituted carbon. The protected hydroxyl group can be deprotected under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the phenol for further transformations. This strategy is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or biological properties.

Logical Relationship of Synthesis and Application

Caption: Synthetic pathway involving the protection and functionalization of 4-bromo-2-methoxyphenol.

References

An In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

CAS Number: 177329-71-4

This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a valuable intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications as a versatile building block.

Chemical and Physical Properties

This compound is a silyl ether derivative of 4-bromo-2-methoxyphenol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and allows for selective reactions at other positions of the molecule. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 177329-71-4 | [1][2] |

| Molecular Formula | C₁₃H₂₁BrO₂Si | [1][2] |

| Molecular Weight | 317.3 g/mol | [1] |

| Predicted Boiling Point | 307.8 ± 32.0 °C | [3] |

| Predicted Density | 1.166 ± 0.06 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available guaiacol (2-methoxyphenol). The first step involves the bromination of the aromatic ring, followed by the protection of the phenolic hydroxyl group as a TBDMS ether.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

This procedure is adapted from the bromination of similar phenolic compounds.

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve guaiacol (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methoxyphenol, which can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This silylation protocol is a general method for the protection of phenolic hydroxyl groups.

-

Materials:

-

4-Bromo-2-methoxyphenol (from Step 1)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

-

Add tert-Butyldimethylsilyl chloride (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel to afford the pure product.

-

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methoxy Group: A singlet at approximately 3.8 ppm corresponding to the -OCH₃ protons.

-

TBDMS Group: Two singlets; one at approximately 1.0 ppm integrating to 9 protons (the tert-butyl group) and another at approximately 0.2 ppm integrating to 6 protons (the two methyl groups on the silicon atom).

Expected ¹³C NMR Spectral Data:

-

Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The carbon attached to the bromine atom would be expected in the range of 110-120 ppm, while the carbons attached to the oxygen atoms would be further downfield.

Expected IR Spectral Data:

-

Characteristic C-H stretching vibrations for aromatic and aliphatic groups.

-

C-O stretching bands for the anisole and silyl ether functionalities.

-

Si-C and Si-O stretching vibrations.

-

The C-Br stretching vibration, typically in the fingerprint region.

Expected Mass Spectrometry Data:

-

The mass spectrum would be expected to show the molecular ion peak (M+). A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M+ and M+2 peaks of similar intensity. Common fragmentation patterns would include the loss of a tert-butyl group ([M-57]+).

Applications in Organic Synthesis and Drug Development

This compound is a valuable synthetic intermediate due to its distinct reactive sites. The TBDMS-protected hydroxyl group is stable under a variety of reaction conditions, allowing for selective manipulation of other parts of the molecule.

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the anisole ring, enabling the synthesis of complex molecular architectures.

Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species can then be reacted with various electrophiles to introduce a diverse array of functional groups.

Deprotection: The TBDMS group can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source such as tetrabutylammonium fluoride (TBAF) to unmask the phenolic hydroxyl group for further functionalization. This orthogonality of the protecting group strategy is a key advantage in multi-step syntheses.

Figure 2: Key reaction pathways involving this compound.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Spectral Data and Experimental Protocols for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and detailed experimental protocols for the synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The following sections detail the necessary procedures for its preparation and the spectral data for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process. The first step involves the selective bromination of guaiacol (2-methoxyphenol) to yield 4-bromo-2-methoxyphenol. The subsequent step is the protection of the hydroxyl group of 4-bromo-2-methoxyphenol as a tert-butyldimethylsilyl (TBDMS) ether.

Step 1: Synthesis of 4-bromo-2-methoxyphenol

Experimental Protocol:

This procedure details the bromination of guaiacol to selectively produce 4-bromo-2-methoxyphenol.

Materials:

-

Guaiacol (2-methoxyphenol)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in dichloromethane.

-

Add the NBS solution dropwise to the guaiacol solution over a period of 30-60 minutes while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-bromo-2-methoxyphenol.

Logical Workflow for the Synthesis of 4-bromo-2-methoxyphenol:

Caption: Synthetic workflow for the preparation of 4-bromo-2-methoxyphenol.

Step 2: Synthesis of this compound

Experimental Protocol:

This protocol describes the silylation of 4-bromo-2-methoxyphenol to yield the final product.

Materials:

-

4-bromo-2-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-bromo-2-methoxyphenol (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents).

-

To this solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for the silylation of 4-bromo-2-methoxyphenol.

Spectral Data for this compound

The following tables summarize the key spectral data for the characterization of this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Table 3: MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Table 4: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a specialized chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial availability, and insights into its synthesis and potential applications based on available data.

Chemical Profile

IUPAC Name: 1-Bromo-4-methoxy-2-[(tert-butyldimethylsilyl)oxy]benzene

CAS Number: 177329-71-4

Molecular Formula: C₁₃H₂₁BrO₂Si

Molecular Weight: 317.29 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Availability

While not as widely available as more common reagents, this compound can be sourced from a select number of chemical suppliers specializing in research and development quantities. The table below summarizes the currently available information from identified commercial vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc.[1] | 177329-71-4 | Research Grade | Inquire with supplier |

| abcr GmbH | 177329-71-4 | 98% | Inquire with supplier |

| Chemical-Suppliers.com (aggregator) | 177329-71-4 | Varies by supplier | Inquire with supplier |

Synthesis and Experimental Protocols

Generalized Protocol for TBDMS Protection of a Phenol:

This protocol is based on standard procedures for the silylation of hydroxyl groups and should be adapted and optimized for the specific substrate, 4-bromo-2-methoxyphenol.

Materials:

-

4-bromo-2-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5-2.5 eq) or triethylamine (1.5-2.0 eq) to the solution and stir until fully dissolved.

-

In a separate flask, dissolve TBDMSCl (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.

-

Slowly add the TBDMSCl solution to the stirred solution of the phenol and base at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The structure of this compound suggests its primary utility as a building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry research.

-

Protected Phenol Moiety: The TBDMS ether serves as a robust protecting group for the phenolic hydroxyl group. This allows for selective reactions at other positions of the molecule without affecting the hydroxyl functionality. The TBDMS group is known for its stability under a wide range of reaction conditions and can be selectively removed when needed.

-

Handle for Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.

-

Intermediate for Multi-step Synthesis: This compound can be envisioned as a key intermediate in the synthesis of substituted biaryl ethers or other complex aromatic structures. The methoxy and protected hydroxyl groups can influence the electronic properties and reactivity of the aromatic ring, and can also serve as potential points for further functionalization.

Hypothetical Signaling Pathway Involvement:

While no specific signaling pathways involving this compound have been documented, its potential synthetic utility suggests it could be used to create molecules that target a variety of biological pathways. For instance, it could be a precursor to compounds designed to inhibit kinases, modulate receptor activity, or interfere with protein-protein interactions, all of which are critical nodes in cellular signaling cascades relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.

The diagram below illustrates a hypothetical role of a molecule derived from this intermediate in a generic signaling pathway.

Caption: Hypothetical role of a derivative in a signaling pathway.

This guide serves as a foundational resource for understanding the technical aspects of this compound. Due to the limited publicly available data, further investigation and experimental validation are necessary to fully explore its potential in drug discovery and development.

References

molecular weight and formula of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a halogenated organosilicon compound. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Properties and Data

This compound is a synthetic organic compound that serves as a useful intermediate in the synthesis of more complex molecules. The presence of a bromo group allows for further functionalization through various cross-coupling reactions, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the phenolic hydroxyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed when needed.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁BrO₂Si | [1] |

| Molecular Weight | 317.3 g/mol | [1] |

| CAS Number | 177329-71-4 | [1] |

Synthesis of this compound

2.1. Stage 1: Synthesis of 4-Bromo-2-methoxyphenol

The precursor, 4-bromo-2-methoxyphenol, can be synthesized from guaiacol. A general procedure for this transformation is outlined below.

Experimental Protocol:

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

Tetrabutylammonium tribromide (NBu₄Br₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water (H₂O)

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane.

-

Bromination: In a separate flask, dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane and add this solution to the guaiacol solution.

-

Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether.

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 4-bromo-2-methoxyphenol.[2]

-

2.2. Stage 2: Synthesis of this compound

The hydroxyl group of 4-bromo-2-methoxyphenol is then protected using tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard procedure for the protection of phenols.[3][4]

Experimental Protocol:

-

Materials:

-

4-Bromo-2-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Petroleum Ether

-

Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Preparation: Ensure 4-bromo-2-methoxyphenol and imidazole are thoroughly dried prior to use.[4]

-

Reaction Setup: To a round-bottom flask containing anhydrous DMF, add the dried 4-bromo-2-methoxyphenol and imidazole. Stir until all solids have dissolved.

-

Silylation: Add tert-butyldimethylsilyl chloride to the solution and stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

-

Workup: Once the reaction is complete, add deionized water and extract the aqueous layer with a mixture of petroleum ether and diethyl ether.

-

Washing: Wash the combined organic layers sequentially with 1 M NaOH solution, deionized water, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved through column chromatography if necessary.[4]

-

Experimental Workflows and Potential Applications

The primary utility of this compound in organic synthesis is as a building block for more complex molecules, particularly through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. The TBDMS protecting group allows for the selective reaction at the bromine-substituted carbon.

3.1. Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

3.2. Application in Suzuki-Miyaura Cross-Coupling

A key application of this compound is in palladium-catalyzed cross-coupling reactions. The bromo-substituent can be coupled with a variety of organoboron reagents to form a new carbon-carbon bond. A subsequent deprotection step would then reveal the free phenol.

The diagram below illustrates the catalytic cycle for a potential Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

References

Stability and Storage of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development.

Core Stability Profile

This compound's stability is primarily dictated by its two key functional moieties: the t-butyldimethylsilyl (TBDMS) ether and the bromoanisole core. The TBDMS group is a sterically hindered silyl ether known for its relative stability compared to smaller silyl ethers.[1][2] This steric bulk protects the silicon atom from nucleophilic attack. While generally robust, the TBDMS ether is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[1][2][3][4] The bromoanisole component is a relatively stable aromatic system. Aryl bromides are generally stable compounds, though they can participate in reactions such as Grignard reagent formation.[5][6]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and the known chemistry of its functional groups.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation and reaction with atmospheric moisture. |

| Light | Protect from light | Minimizes the risk of light-induced degradation. |

| Moisture | Keep container tightly sealed in a dry place | The TBDMS ether is susceptible to hydrolysis, especially under acidic or basic conditions.[1][3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and fluoride sources | Strong acids and fluoride ions will cleave the TBDMS ether.[1][2][3][4] Strong oxidizing agents can react with the aromatic ring or other parts of the molecule. |

Potential Degradation Pathways

The primary route of degradation for this compound is the cleavage of the TBDMS ether, which can occur via two main pathways:

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the corresponding phenol (4-bromo-2-methoxyphenol) and t-butyldimethylsilanol.[1][3][7]

-

Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon, forming a strong Si-F bond. Reagents such as tetrabutylammonium fluoride (TBAF) will readily cleave the silyl ether to yield the phenol.[1][2][3]

Experimental Protocols

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Storage Conditions:

-

Control: 2-8°C, protected from light, under inert atmosphere.

-

Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH, exposed to light.

-

Forced Degradation: Prepare solutions of the compound in suitable solvents and expose to:

-

Acidic conditions (e.g., 0.1 N HCl)

-

Basic conditions (e.g., 0.1 N NaOH)

-

Oxidative conditions (e.g., 3% H₂O₂)

-

Fluoride source (e.g., TBAF in THF)

-

-

-

Time Points: Pull samples at initial (T=0), 1, 2, 4, and 8 weeks for accelerated conditions, and at 0, 3, 6, and 12 months for the control.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the purity of the parent compound and the emergence of any degradation products. Characterize any significant degradants using LC-MS (Liquid Chromatography-Mass Spectrometry).

Conclusion

The stability of this compound is robust under recommended storage conditions. The primary liability is the TBDMS ether, which is sensitive to acidic conditions and fluoride ions. By adhering to the storage guidelines of refrigeration, protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the chemical integrity of this important synthetic intermediate. For critical applications, conducting a dedicated stability study is recommended to establish a precise shelf-life under specific laboratory conditions.

References

The Enigmatic Intermediate: A Technical Review of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole and its Progenitor

An extensive review of scientific literature and chemical databases reveals a notable scarcity of specific documented applications for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. This advanced intermediate, while commercially available, appears to serve a singular primary function: as a protected form of the versatile building block, 4-bromo-2-methoxyphenol. The tert-butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for the phenolic hydroxyl, enabling chemists to perform a variety of chemical transformations on other parts of a molecule that would otherwise be incompatible with a free phenol.

This technical guide, therefore, focuses on the rich and varied chemistry of the parent compound, 4-bromo-2-methoxyphenol. The synthetic utility of this progenitor provides the implicit rationale for the existence and application of its silylated derivative. Researchers and drug development professionals can infer the uses of this compound by understanding the reaction landscape of 4-bromo-2-methoxyphenol and identifying synthetic routes where protection of the phenolic hydroxyl is advantageous or essential.

Core Applications of 4-bromo-2-methoxyphenol

4-bromo-2-methoxyphenol is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly those with applications in pharmaceuticals and materials science. Its utility stems from the presence of three key functional handles: a nucleophilic phenolic hydroxyl group, an aromatic ring amenable to electrophilic substitution, and a bromine atom that is a prime participant in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-bromo-2-methoxyphenol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular scaffolds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-2-methoxyphenol

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |

| Buchwald-Hartwig | Amine/Amide | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good to High |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF/CuI | 65 | High |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate to High |

| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | Good to High |

Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.

General Procedure for Suzuki-Miyaura Coupling:

-

To a dried Schlenk flask is added 4-bromo-2-methoxyphenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed toluene (5 mL) is added, and the mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

-

A mixture of 4-bromo-2-methoxyphenol (1.0 mmol), the desired amine or amide (1.2 mmol), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol) is assembled in a Schlenk tube.

-

The tube is evacuated and backfilled with argon.

-

Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 100 °C.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by chromatography.

General Procedure for Sonogashira Coupling:

-

To a solution of 4-bromo-2-methoxyphenol (1.0 mmol) in a suitable solvent such as THF or DMF are added PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and a base, typically Et₃N (2.0 mmol).

-

The terminal alkyne (1.1 mmol) is then added, and the mixture is stirred at the appropriate temperature (room temperature to 65 °C).

-

After completion, the reaction mixture is filtered, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Synthesis of Heterocycles

4-bromo-2-methoxyphenol is a valuable precursor for the synthesis of various heterocyclic systems, most notably dibenzofurans.

Synthesis of Dibenzofurans:

One common strategy involves an intramolecular cyclization of a diaryl ether intermediate. This can be achieved through a palladium-catalyzed C-H activation/arylation sequence. The role of this compound in such a synthesis would be to facilitate the initial coupling reaction to form the diaryl ether without interference from the acidic phenol.

The Strategic Role of the Tert-Butyldimethylsilyl (TBS) Protecting Group in the Synthesis and Functionalization of 4-Bromoanisole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules, the judicious use of protecting groups is paramount.[1] Among the arsenal of protecting groups for hydroxyl moieties, the tert-butyldimethylsilyl (TBS or TBDMS) group stands out for its robustness, ease of introduction, and selective removal.[2][3] This technical guide provides a comprehensive overview of the pivotal role of the TBS protecting group in the chemistry of 4-bromoanisole derivatives, versatile building blocks in medicinal chemistry and materials science.

Introduction to the TBS Protecting Group

The tert-butyldimethylsilyl group is a bulky silyl ether protecting group renowned for its stability across a wide spectrum of reaction conditions.[3] Introduced by E.J. Corey in 1972, TBS ethers exhibit remarkable resistance to basic, and reductive environments, while being readily cleaved under acidic conditions or by fluoride ions.[1][2] This stability profile allows for chemoselective transformations at other sites of a molecule without disturbing the protected hydroxyl group.

Protection of 4-Bromophenol with TBDMSCl

The primary application of the TBS group in the context of 4-bromoanisole chemistry begins with the protection of the hydroxyl group of 4-bromophenol. This transformation is crucial for subsequent reactions that are incompatible with a free phenol.

Reaction Scheme and Mechanism

The protection of 4-bromophenol is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most commonly imidazole, in an aprotic polar solvent like dimethylformamide (DMF).[4][5] Imidazole plays a dual role: it acts as a base to deprotonate the phenol and as a nucleophilic catalyst to form a highly reactive silylating agent, the N-tert-butyldimethylsilylimidazolium intermediate.[2]

Experimental Protocol: Synthesis of tert-Butyl(4-bromophenoxy)dimethylsilane

The following protocol is adapted from established and high-yielding procedures.[4][5]

Materials and Reagents:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Petroleum Ether (e.g., 60/80)

-

Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Dry 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in a desiccator over P₂O₅ prior to use.[5]

-

Reaction Setup: To a round-bottom flask containing anhydrous DMF (50 mL), add the dried 4-bromophenol and imidazole. Stir the mixture until all solids are dissolved.

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol) to the solution.[5]

-

Reaction: Stir the mixture magnetically at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to two days.[5][6]

-

Work-up: Add water (5 cm³) and petroleum ether (50 cm³). After stirring for 1 hour, add more water (100 cm³).[5] Separate the phases and extract the aqueous phase twice with a 1:1 mixture of petroleum ether and diethyl ether (100 cm³).[5]

-

Purification: Wash the combined organic phases successively with water, 1 M aqueous NaOH solution, water, and saturated NaCl solution.[5] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield a colorless oil.[5]

Quantitative Data

| Substrate | Silylating Agent | Base | Solvent | Time | Temperature | Yield | Reference |

| 4-Bromophenol | TBDMSCl | Imidazole | DMF | 2 days | Room Temp. | 98% | [5] |

| Phenol | TBDMSCl | Imidazole | DMF | 3 h | Room Temp. | 94% | [7] |

The Role of TBS-Protected 4-Bromoanisole in Synthetic Transformations

The protection of the phenolic hydroxyl group as a TBS ether opens up a wide array of synthetic possibilities for the functionalization of the 4-bromoanisole scaffold. The inertness of the TBS ether to many reagents allows for selective reactions at the aromatic ring.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of TBS-protected 4-bromoanisole serves as a handle for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, and C-O coupling reactions.[8][9][10] These reactions are fundamental in the construction of biaryl and diaryl ether linkages, which are common motifs in biologically active molecules.

Directed Ortho-Metalation (DoM)

The TBS-ether group, in concert with the methoxy group of an anisole derivative (if present after modification of the bromo-substituent), can influence the regioselectivity of lithiation reactions. Directed ortho-metalation (DoM) allows for the specific functionalization of the position ortho to a directing metalation group (DMG).[11][12] While the methoxy group is a well-known DMG, the bulky TBS-ether can sterically influence the approach of the organolithium base, potentially leading to selective metalation at other positions. This strategy provides a powerful tool for introducing a variety of electrophiles onto the aromatic ring with high regiocontrol.[11]

Deprotection of the TBS Group

A key advantage of the TBS protecting group is its selective removal under mild conditions that often leave other functional groups intact.

Fluoride-Mediated Deprotection

The most common method for cleaving TBS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2][13] The high affinity of silicon for fluoride drives the reaction to completion, forming a strong Si-F bond.[2]

Acidic Hydrolysis

TBS ethers can also be cleaved under acidic conditions.[1][2] The stability of TBS ethers to acid is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS), allowing for selective deprotection when both are present in a molecule.[2] However, phenolic TBS ethers are generally less stable to acid than their aliphatic counterparts.[14]

Experimental Protocol: Deprotection of a TBS Ether

The following is a general procedure for the deprotection of a TBS-protected alcohol using TBAF.[2]

Materials and Reagents:

-

TBS-protected compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve the TBS-protected compound in THF.

-

Addition of TBAF: Add a solution of TBAF (1.0 M in THF) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography to obtain the deprotected alcohol.

Quantitative Data for Deprotection

| Substrate | Reagent | Solvent | Time | Temperature | Yield | Reference |

| TBS-protected diol | TBAF | THF | 18 h | Room Temp. | 97% (over 2 steps) | [2] |

| Phenolic TBS ether | HCl | H₂O, MeCN | 3 h | Room Temp. | 95% | [7] |

Stability and Orthogonality

The stability of silyl ethers is influenced by steric hindrance around the silicon atom. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[2][15] This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a concept known as orthogonality, which is a cornerstone of modern protecting group strategy. For instance, a TMS ether can be cleaved under mild acidic conditions while a TBS ether on the same molecule remains intact.[2]

Conclusion

The tert-butyldimethylsilyl protecting group is an indispensable tool in the synthetic chemistry of 4-bromoanisole derivatives. Its robust nature allows for a wide range of chemical transformations on the aromatic ring, including cross-coupling and directed metalation reactions, while the hydroxyl functionality remains safely masked. The ability to deprotect the TBS ether under mild and specific conditions further enhances its utility. A thorough understanding of the principles of TBS protection and deprotection, as outlined in this guide, is crucial for the efficient and successful synthesis of complex molecules derived from 4-bromoanisole, with significant implications for drug discovery and materials science.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Silyl Ethers on Aromatic Rings

Aryl silyl ethers are a cornerstone in modern organic synthesis, serving primarily as robust protecting groups for phenols. Their reactivity, however, extends far beyond simple protection and deprotection, encompassing roles as directing groups in aromatic substitutions and as precursors for organometallic reagents. This guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of aryl silyl ethers, with a focus on quantitative data and detailed experimental protocols to aid in practical application.

Core Concepts: Stability and Synthesis

The utility of any protecting group hinges on its stability under various reaction conditions and the ease of its selective removal. Aryl silyl ethers offer a wide spectrum of stability, tunable by adjusting the steric bulk of the substituents on the silicon atom.

Synthesis of Aryl Silyl Ethers

The most common method for synthesizing aryl silyl ethers is the reaction of a phenol with a silyl chloride in the presence of a base.[1] A widely used protocol, the Corey protocol, employs imidazole as a base in a solvent like dimethylformamide (DMF).[1] An alternative approach involves the C–O bond formation through the arylation of silanols with diaryliodonium salts, which can be advantageous for certain substituted phenols.[2][3]

Relative Stability

The stability of silyl ethers is influenced by both steric and electronic factors. Generally, bulkier silyl groups are more resistant to cleavage. The relative stability of common silyl ethers towards acidic and basic hydrolysis has been established, providing a predictable framework for their selective use.[1][4] Phenolic silyl ethers are notably more susceptible to cleavage under basic conditions compared to their aliphatic counterparts.[5]

| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions)[1] | Relative Stability (Basic Conditions)[1] |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |

Reactivity Profile: Cleavage and Deprotection

The selective cleavage of aryl silyl ethers is crucial for their application as protecting groups. A variety of methods exist, allowing for deprotection under acidic, basic, or fluoride-mediated conditions. The choice of reagent enables the chemoselective deprotection of phenolic silyl ethers in the presence of other sensitive functional groups, including aliphatic silyl ethers.[6][7]

Cleavage Mechanisms

The deprotection of silyl ethers proceeds through distinct pathways depending on the conditions.

-

Acid-Catalyzed Cleavage : The ether oxygen is protonated, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule or a conjugate base on the silicon atom cleaves the Si-O bond.[8]

-

Base-Catalyzed Cleavage : A nucleophile (e.g., hydroxide) attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the phenoxide. Phenol silyl ethers are cleaved more rapidly under basic conditions than acidic ones.[5]

-

Fluoride-Mediated Cleavage : This is one of the most common methods for silyl ether deprotection. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the phenoxide.[9] Tetra-n-butylammonium fluoride (TBAF) is a frequently used fluoride source.[6]

Selective Deprotection Conditions

The judicious choice of reagents allows for the selective cleavage of aryl silyl ethers over other functional groups.

| Reagent/Conditions | Selectivity | Reference |

| KHF₂, MeOH, rt | Cleaves phenolic TBDMS ethers; aliphatic TBDMS ethers, esters, and acetates are stable. | [5] |

| NaH, DMF | Chemoselective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers. | [10] |

| DBU (0.1-1.0 equiv) | Smooth desilylation of aryl silyl ethers; esters and alkyl silyl ethers are stable. | [7][11] |

| LiOAc, moist DMF | Highly selective for silyl phenol ethers; tolerant of aliphatic silyl ethers, epoxides, and acetates. | [6][7] |

| Acetyl chloride (cat.), dry MeOH | Deprotects TBDMS and TBDPS ethers; tolerates various other protecting groups. | [7][11] |

| Hf(OTf)₄ (cat.) | Highly potent for desilylations; allows for regioselective deprotection based on steric hindrance. | [11] |

| FeCl₃ (cat.), MeOH | Mild and environmentally benign method, particularly effective for TES groups. | [12] |

Advanced Reactivity of Aryl Silyl Ethers

Beyond their role as protecting groups, the silyloxy moiety can actively participate in and direct chemical transformations.

Reductive Cleavage to Form Aryllithium Species

Aryl silyl ethers can function as effective precursors for aryllithium reagents. Treatment with lithium metal results in a reductive cleavage of the Ar–O bond, selectively forming the aryllithium species and a lithium siloxide.[13][14] This transformation is advantageous over the reduction of aryl alkyl ethers, which can suffer from poor selectivity between Ar–O (α-cleavage) and O–Alkyl (β-cleavage) bond scission.[13][15] The resulting aryllithium can be trapped with a variety of electrophiles.

Directing Group in Electrophilic Aromatic Substitution

The silyloxy group (–OSiR₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution.[16][17] The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction.[18] This donation is most effective when the electrophile adds to the ortho or para positions. This property allows for the regioselective functionalization of the aromatic ring prior to deprotection.

Experimental Protocols

General Procedure for TBDMS Protection of a Phenol

-

To a stirred solution of the phenol (1.0 equiv.) in dry DMF (0.5–1.0 M), add imidazole (1.5–2.5 equiv.).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1–1.5 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chemoselective Deprotection of an Aryl Silyl Ether using NaH/DMF[10]

-

To a stirred solution of the aryl silyl ether (1.0 equiv.) in dry DMF (0.03 M), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) at room temperature under an inert atmosphere.

-

Stir the mixture for the specified time (typically 5-15 minutes), monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding water.

-

Dilute the mixture with ethyl acetate and separate the organic layer.

-

Wash the organic layer with water (3x) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting phenol by silica gel column chromatography.

Reductive Cleavage and Electrophilic Quench[13][14]

-

To an oven-dried Schlenk tube under an argon atmosphere, add lithium granules (3.0 equiv.) and dry THF (to achieve a 0.25 M solution of the substrate).

-

Cool the suspension to -40 °C and add the aryl silyl ether (1.0 equiv.) in one portion.

-

Stir the resulting suspension at -40 °C for the required time (e.g., 4 hours).

-

Add the electrophile (e.g., benzaldehyde, 3.0 equiv.) to the reaction mixture.

-

Stir for an additional 30 minutes at -40 °C.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether, wash the combined organic phases, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

Aryl silyl ethers are exceptionally versatile tools in organic synthesis. The ability to tune their stability by modifying the silyl substituents allows for their use as reliable and selectively cleavable protecting groups for phenols. Furthermore, their capacity to direct electrophilic aromatic substitution and to serve as precursors for nucleophilic aryllithium species significantly broadens their synthetic utility. A thorough understanding of their reactivity, guided by the quantitative data and protocols presented herein, is essential for leveraging their full potential in the design and execution of complex synthetic strategies in research and drug development.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(tert-butyldimethylsilyloxy)-4-bromoanisole with various boronic acids. The methodologies outlined herein are based on established principles of Suzuki coupling for aryl bromides and are intended to serve as a comprehensive guide for the synthesis of substituted biphenyl compounds, which are valuable intermediates in pharmaceutical and materials science research.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[4][5] This reaction is widely utilized due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3][6]

2-(tert-Butyldimethylsilyloxy)-4-bromoanisole is a useful building block, featuring a protected phenol and a reactive aryl bromide moiety. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under many reaction conditions, yet can be selectively removed when desired.[7][8][9][10] The Suzuki coupling of this substrate allows for the introduction of various aryl or heteroaryl substituents at the 4-position, leading to complex molecular architectures.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(tert-butyldimethylsilyloxy)-4-bromoanisole.

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.[5]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and releasing the final biphenyl product.

A general workflow for this process is illustrated below.

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Several protocols with different catalyst/ligand systems and bases are provided below. These protocols are starting points and may require optimization for specific boronic acid coupling partners.

Materials:

-

2-(tert-Butyldimethylsilyloxy)-4-bromoanisole

-

Arylboronic acid (1.1–1.5 equivalents)

-

Palladium catalyst (1-5 mol%)

-

Base (2.0–3.0 equivalents)

-

Anhydrous and degassed solvents

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Protocol 1: Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water

This protocol utilizes a common and commercially available catalyst, tetrakis(triphenylphosphine)palladium(0), with a moderately strong inorganic base.

| Reagent/Parameter | Quantity/Condition |

| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |

| Arylboronic Acid | 1.2 mmol |

| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) |

| K₂CO₃ | 2.0 mmol |

| 1,4-Dioxane | 8 mL |

| Water | 2 mL |

| Temperature | 90 °C |

| Reaction Time | 12-24 h |

| Expected Yield | 75-95% |

Procedure:

-

To a dry Schlenk flask, add 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pd(dppf)Cl₂ with K₃PO₄ in DMF

This protocol employs a more robust catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which is often effective for more challenging substrates. Potassium phosphate is a stronger base that can be beneficial in some cases.[11]

| Reagent/Parameter | Quantity/Condition |

| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |

| Arylboronic Acid | 1.2 mmol |

| Pd(dppf)Cl₂ | 0.03 mmol (3 mol%) |

| K₃PO₄ | 3.0 mmol |

| DMF | 10 mL |

| Temperature | 100 °C |

| Reaction Time | 8-16 h |

| Expected Yield | 80-98% |

Procedure:

-

Combine 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ in a dry reaction vial.

-

Seal the vial and purge with argon.

-

Add degassed DMF via syringe.

-

Heat the mixture to 100 °C and stir.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by column chromatography.

Protocol 3: Pd₂(dba)₃ with XPhos in Dioxane/Water

This protocol uses a bulky and electron-rich phosphine ligand, XPhos, which can promote the coupling of sterically hindered or electron-rich aryl bromides.

| Reagent/Parameter | Quantity/Condition |

| 2-(tert-Butyldimethylsilyloxy)-4-bromoanisole | 1.0 mmol |

| Arylboronic Acid | 1.5 mmol |

| Pd₂(dba)₃ | 0.015 mmol (1.5 mol%) |

| XPhos | 0.03 mmol (3 mol%) |

| K₃PO₄ | 3.0 mmol |

| 1,4-Dioxane | 8 mL |

| Water | 2 mL |

| Temperature | 100-120 °C |

| Reaction Time | 4-12 h |

| Expected Yield | 85-99% |

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, K₃PO₄, 2-(tert-butyldimethylsilyloxy)-4-bromoanisole, and the arylboronic acid to a dry Schlenk tube.

-

Add degassed 1,4-dioxane and water.

-

Seal the tube and heat to the specified temperature with stirring.

-

Monitor the reaction's progress.

-

Once the starting material is consumed, cool the reaction mixture.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry the organic phase, and concentrate.

-

Purify the product via flash chromatography.

Post-Reaction Deprotection of the TBDMS Group

The TBDMS ether can be cleaved to reveal the free phenol if desired. Several methods are available for this transformation.[7][8][9][10]

Protocol: Deprotection using TBAF

-

Dissolve the purified Suzuki coupling product in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography to yield the deprotected biphenyl derivative.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This document provides a foundational set of protocols for the Suzuki coupling of 2-(tert-butyldimethylsilyloxy)-4-bromoanisole. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. ace.as-pub.com [ace.as-pub.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Grignard Reagent Formation from 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction